

# Technical Monograph: 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

**CAS No.:** 361395-22-4

**Cat. No.:** B1604197

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## Identity, Synthesis, and Pharmacophore Analysis Executive Summary & Structural Logic

**3-(3-Chlorophenoxy)-N-methylpropan-1-amine** (CAS 361395-22-4) is a secondary amine building block and a structural probe belonging to the aryloxypropylamine class.

While not a marketed pharmaceutical itself, this molecule represents a critical "deconstructed" scaffold of the blockbuster SNRI/SSRI class. It is structurally homologous to the core pharmacophore of Atomoxetine and Nisoxetine, distinguished specifically by:

- **The Aryl Substitution:** A 3-chloro substituent (mimicking the electron-withdrawing nature of the trifluoromethyl group in Fluoxetine, but positioned meta like the methyl in Atomoxetine).
- **The "Des-phenyl" Architecture:** Unlike Atomoxetine, this molecule lacks the benzylic phenyl ring at the 3-position of the propyl chain.

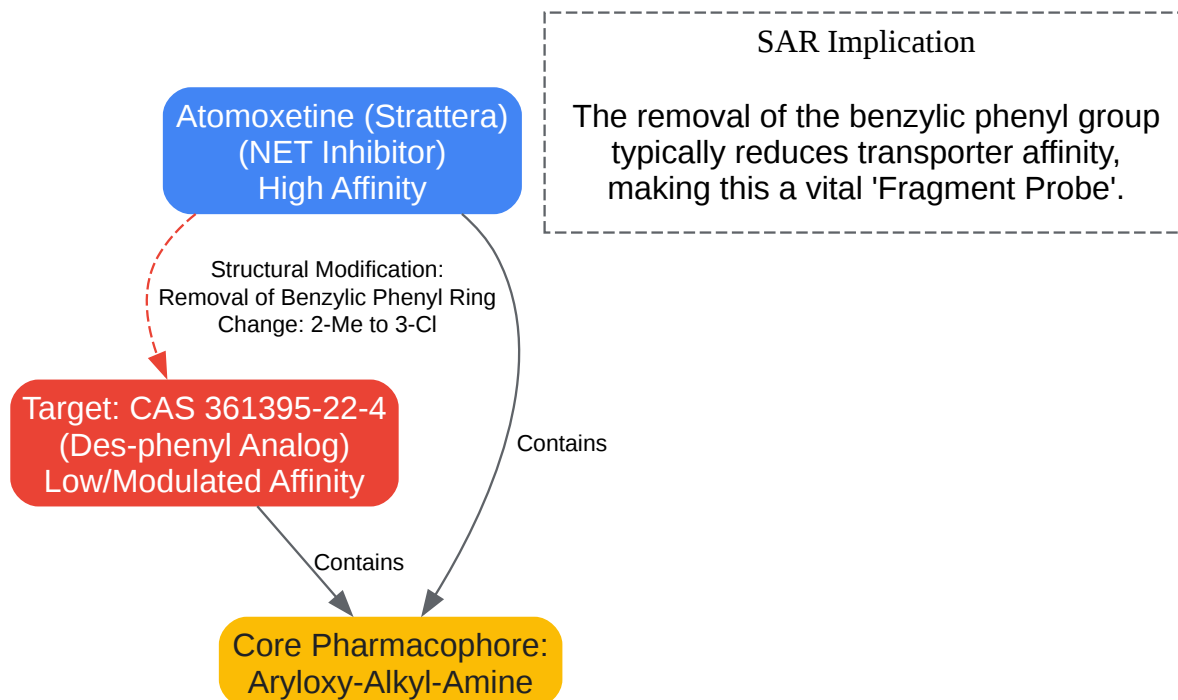
This absence of the benzylic phenyl ring makes CAS 361395-22-4 an essential negative control or low-affinity probe in Structure-Activity Relationship (SAR) studies, helping researchers quantify the binding energy contribution of the benzylic aromatic system in monoamine transporter interactions.

## Chemical Identity & Properties

Property	Data
CAS Number	361395-22-4
IUPAC Name	N-Methyl-3-(3-chlorophenoxy)propan-1-amine
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO
Molecular Weight	199.68 g/mol
Physical State	Viscous oil (Free base) or White Solid (HCl Salt)
Solubility	Soluble in DCM, Methanol, DMSO; Sparingly soluble in water (Free base)
pKa (Calc)	~9.8 (Secondary Amine)

## Structural Activity Relationship (SAR) Visualization

To understand the utility of this molecule, one must visualize its relationship to high-affinity transporter inhibitors. The diagram below illustrates the "scaffold reduction" logic used in medicinal chemistry.



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Figure 1: Structural relationship between the target molecule and the Atomoxetine scaffold, highlighting the "des-phenyl" modification.

## Validated Synthesis Protocol

The most robust route to CAS 361395-22-4 avoids the use of expensive amino-alcohol precursors. Instead, a convergent Etherification-Amination sequence is recommended. This protocol prioritizes the prevention of over-alkylation (formation of tertiary amines).

### Phase A: Etherification (Williamson Ether Synthesis)

Objective: Synthesize 1-(3-chlorophenoxy)-3-chloropropane.

Reagents:

- 3-Chlorophenol (1.0 eq)

- 1-Bromo-3-chloropropane (1.2 eq)
- Potassium Carbonate ( $K_2CO_3$ ) (2.0 eq)
- Solvent: Acetone or Acetonitrile (ACN)

Protocol:

- Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorophenol (e.g., 10g) in Acetone (100 mL).
- Base Addition: Add anhydrous  $K_2CO_3$ . Stir for 15 minutes at room temperature to facilitate phenoxide formation.
- Alkylation: Add 1-bromo-3-chloropropane dropwise. Note: We use the bromo-chloro alkane because the bromide is selectively displaced, leaving the chloride intact for the next step.
- Reflux: Heat to reflux (approx.  $60^\circ C$ ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
- Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over  $Na_2SO_4$  and concentrate.
- Yield Expectation: >85% as a clear oil.

## Phase B: Amination (Nucleophilic Substitution)

Objective: Selective formation of the secondary amine.

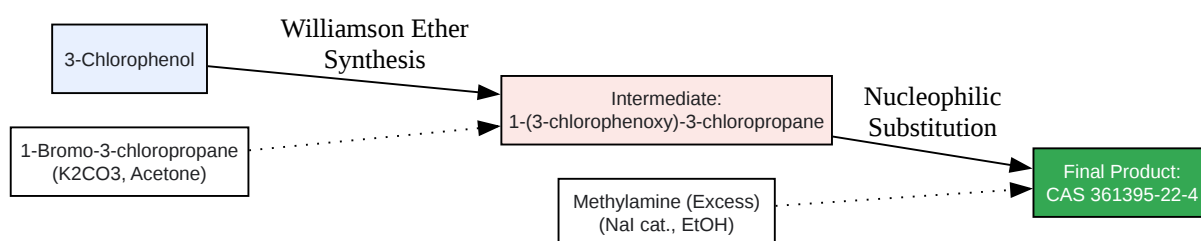
Reagents:

- Intermediate from Phase A (1.0 eq)
- Methylamine (33% in EtOH or 2M in THF) (Excess: 10.0 eq)
- Sodium Iodide (NaI) (0.1 eq - Catalyst)
- Solvent: Ethanol (sealed vessel)

Protocol:

- Charging: In a pressure tube or autoclave, dissolve the chloro-ether intermediate in Ethanol.
- Catalysis: Add catalytic NaI. Mechanism: In situ Finkelstein reaction converts the alkyl chloride to a more reactive alkyl iodide.
- Amine Addition: Add the large excess of Methylamine. Crucial: The excess is mandatory to statistically favor the secondary amine over the tertiary amine (dimer).
- Reaction: Seal the vessel and heat to 70–80°C for 8–12 hours.
- Purification (Acid-Base Extraction):
  - Evaporate volatiles (excess methylamine and solvent).
  - Dissolve residue in DCM.
  - Extract: Wash with 1N HCl. The product moves to the aqueous layer (protonated); neutral impurities stay in DCM.
  - Basify: Separate the aqueous layer, cool to 0°C, and basify to pH >12 with 4N NaOH.
  - Recover: Extract the turbid aqueous layer with DCM (3x). Dry combined organics over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Salt Formation (Optional): Dissolve free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt.

## Workflow Visualization



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Figure 2: Two-step convergent synthesis pathway utilizing selective halogen displacement.

## Analytical Characterization (Expected Data)

To validate the synthesis without a reference standard, the following spectral signatures must be confirmed.

Technique	Signal	Assignment
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 7.20–6.80 (m, 4H)	Aromatic protons (3-Cl substitution pattern).
	$\delta$ 4.02 (t, $J=6.2$ Hz, 2H)	O-CH <sub>2</sub> (Ether linkage).
	$\delta$ 2.75 (t, $J=7.0$ Hz, 2H)	N-CH <sub>2</sub> (Adjacent to amine).
	$\delta$ 2.44 (s, 3H)	N-CH <sub>3</sub> (N-Methyl singlet).
	$\delta$ 2.00 (quint, 2H)	C-CH <sub>2</sub> -C (Propyl middle carbon).
$^{13}\text{C}$ NMR	~159.0 ppm	Aromatic C-O (Ipso carbon).
	~36.5 ppm	N-Methyl carbon.
Mass Spec (ESI)	$m/z$ 200.1 $[\text{M}+\text{H}]^+$	Positive mode ionization.

## Safety & Handling

- Alkyl Halides: 1-Bromo-3-chloropropane is a potential alkylating agent and mutagen. Use double-gloving and work in a fume hood.
- Methylamine: Highly volatile and toxic. Handle cold solutions to minimize off-gassing.
- Waste: Aqueous layers from the extraction contain amine wastes and must be disposed of in designated basic organic waste streams.

## References

- Molloy, B. B., et al. "Aryloxy-phenylpropylamines." U.S. Patent 4,018,895. 1977. (Foundational patent describing the synthesis of aryloxypropylamine antidepressants).[1]

- Wong, D. T., et al. "A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain." *Journal of Pharmacology and Experimental Therapeutics*. 1982. (Describes the pharmacological profile of Atomoxetine/Tomoxetine analogs).
- Santa Cruz Biotechnology. "**3-(3-Chlorophenoxy)-N-methylpropan-1-amine** Product Data." (Verification of CAS and chemical structure).
- PubChem Compound Summary. "Aryloxypropylamine Scaffold Analysis." (General structural data for class analogs).

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## Sources

- [1. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](https://patentimages.storage.googleapis.com)
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